![molecular formula C23H17ClO3 B11162454 5-[(3-chlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11162454.png)
5-[(3-chlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one
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Overview
Description
5-[(3-CHLOROPHENYL)METHOXY]-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-CHLOROPHENYL)METHOXY]-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol, 7-methyl-4-phenylcoumarin, and suitable reagents for methoxylation.
Methoxylation: The 3-chlorophenol undergoes methoxylation using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Coupling Reaction: The methoxylated product is then coupled with 7-methyl-4-phenylcoumarin under specific reaction conditions, typically involving a catalyst like palladium on carbon (Pd/C) and a solvent such as ethanol.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 5-[(3-CHLOROPHENYL)METHOXY]-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE may involve large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(3-CHLOROPHENYL)METHOXY]-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenylcoumarin: Shares a similar chromenone structure but
Properties
Molecular Formula |
C23H17ClO3 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
5-[(3-chlorophenyl)methoxy]-7-methyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C23H17ClO3/c1-15-10-20(26-14-16-6-5-9-18(24)12-16)23-19(17-7-3-2-4-8-17)13-22(25)27-21(23)11-15/h2-13H,14H2,1H3 |
InChI Key |
ZHRMRHIFQZUTBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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